An In-depth Technical Guide to 2-Chloro-4-(piperidin-1-yl)pyrimidine: Synthesis and Properties
An In-depth Technical Guide to 2-Chloro-4-(piperidin-1-yl)pyrimidine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of the heterocyclic compound 2-Chloro-4-(piperidin-1-yl)pyrimidine. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis.
Chemical Identity and Properties
2-Chloro-4-(piperidin-1-yl)pyrimidine, identified by the CAS Number 5429-00-5, is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring chlorinated at the 2-position and substituted with a piperidinyl group at the 4-position.
Physicochemical Properties
A summary of the known physical and chemical properties of 2-Chloro-4-(piperidin-1-yl)pyrimidine is presented in the table below. At present, specific quantitative data for melting point, boiling point, and spectral characteristics are not extensively reported in publicly available literature.
| Property | Value | Reference |
| CAS Number | 5429-00-5 | [1] |
| Molecular Formula | C₉H₁₂ClN₃ | [1] |
| Molecular Weight | 197.66 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility | Slightly soluble in chloroform and methanol | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine
The synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine typically involves the nucleophilic aromatic substitution of a di-chlorinated pyrimidine precursor. The general strategy leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring.
General Reaction Scheme
The most plausible synthetic route to 2-Chloro-4-(piperidin-1-yl)pyrimidine is the reaction of 2,4-dichloropyrimidine with piperidine. In this reaction, the piperidine acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring. Generally, the C4 position of 2,4-dichloropyrimidine is more susceptible to nucleophilic attack than the C2 position.
DOT Script for Synthesis Workflow
Caption: General synthesis workflow for 2-Chloro-4-(piperidin-1-yl)pyrimidine.
Plausible Experimental Protocol
Step 1: Synthesis of an Intermediate (if necessary)
This step might involve the preparation of a more reactive or selectively substituted pyrimidine precursor if the direct reaction of 2,4-dichloropyrimidine is not efficient or selective.
Step 2: Nucleophilic Substitution with Piperidine
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Reaction Setup: A solution of the pyrimidine precursor (e.g., 2,4-dichloropyrimidine) in a suitable solvent (e.g., methanol, ethanol, or an aprotic solvent like DMF) would be prepared in a reaction vessel equipped with a stirrer and a condenser.
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Addition of Reagents: Piperidine, along with a base (e.g., triethylamine, potassium carbonate) to neutralize the HCl byproduct, would be added to the reaction mixture. The molar ratio of piperidine to the pyrimidine precursor would likely be stoichiometric or in slight excess.
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Reaction Conditions: The reaction mixture would be heated to reflux for a period of time, typically monitored by thin-layer chromatography (TLC) to determine the completion of the reaction.
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Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The residue would then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product would then be purified by column chromatography on silica gel to yield the pure 2-Chloro-4-(piperidin-1-yl)pyrimidine.
Microwave-assisted synthesis could also be a viable and potentially more efficient alternative, as it has been shown to be effective for the synthesis of similar 2-amino-4-chloro-pyrimidine derivatives[3].
Biological Activity and Potential Applications
The biological activities of 2-Chloro-4-(piperidin-1-yl)pyrimidine have not been extensively characterized in the public domain. However, the pyrimidine scaffold is a well-established pharmacophore found in a wide range of biologically active molecules, including anticancer, antimicrobial, and antiviral agents[4]. The presence of the piperidine moiety may also influence its pharmacological profile, as piperidine rings are common in many neurologically active compounds[3].
Given the structural similarities to other biologically active pyrimidines, 2-Chloro-4-(piperidin-1-yl)pyrimidine could be a valuable intermediate for the synthesis of novel therapeutic agents. Further biological evaluation is warranted to explore its potential as an anticancer, antimicrobial, or antiviral agent. For instance, related 4-chloro-2-(piperidin-1-yl)pyrimidine has been noted for its potential antimicrobial and anticancer activities[3].
Future Directions
To fully elucidate the potential of 2-Chloro-4-(piperidin-1-yl)pyrimidine, further research is required in the following areas:
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Development of a robust and high-yielding synthesis protocol: A detailed and optimized experimental procedure would facilitate its availability for further studies.
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Comprehensive characterization: Detailed spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, is essential to confirm its structure and purity. Determination of its melting point is also a key physical property to be established.
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Biological screening: A broad biological screening program should be undertaken to identify any potential therapeutic activities. This could include assays for anticancer, antimicrobial, antiviral, and other pharmacological effects.
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Mechanism of action studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action and potential signaling pathways involved would be crucial for its development as a therapeutic lead.
References
- 1. 5429-00-5 CAS MSDS (2-CHLORO-4-PIPERIDIN-1-YL-PYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 3. Buy 4-Chloro-2-(piperidin-1-yl)pyrimidine | 24192-95-8 [smolecule.com]
- 4. sphinxsai.com [sphinxsai.com]
